molecular formula C11H8FN3O3 B4923920 5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4923920
M. Wt: 249.20 g/mol
InChI Key: BHUGDHYNJWSARS-UHFFFAOYSA-N
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Description

5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-fluoroaniline with barbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds.

Scientific Research Applications

5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biology: It is used as a tool compound in biological studies to investigate its effects on various biological pathways and targets.

    Material Science:

    Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have similar structures and exhibit comparable biological activities.

    5-(Hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These derivatives also share structural similarities and are studied for their antimicrobial and anticancer properties.

Uniqueness

5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUGDHYNJWSARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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